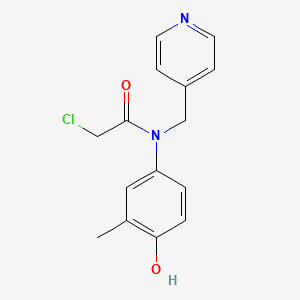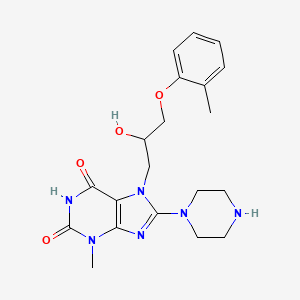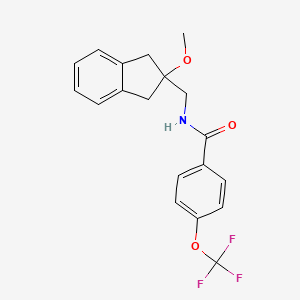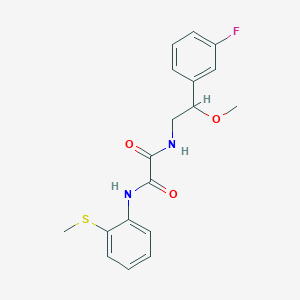
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. It is a highly toxic compound that is commonly used as a neurotoxin in laboratory experiments.
Mécanisme D'action
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ acts by inhibiting the activity of complex I of the mitochondrial electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death. It is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it exerts its toxic effects.
Biochemical and Physiological Effects:
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has been shown to cause a decrease in ATP production and an increase in oxidative stress in dopaminergic neurons. It also leads to the accumulation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease. 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has also been shown to cause changes in the expression of various genes and proteins that are involved in cell death and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in laboratory experiments is its selectivity for dopaminergic neurons, which allows for the study of Parkinson's disease in a controlled environment. However, 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ is highly toxic and must be handled with extreme caution. It also has a short half-life and rapidly degrades in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in scientific research. One area of interest is the development of new therapies for Parkinson's disease that target the mitochondrial dysfunction and oxidative stress caused by 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+. Another area of research is the investigation of the role of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Additionally, the use of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ in the study of the gut-brain axis and the role of the microbiome in neurodegeneration is an emerging area of research.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ involves the reaction of N-methyl-4-aminopyridine with formaldehyde and hydroiodic acid. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has been extensively used in scientific research as a neurotoxin to study the mechanisms of Parkinson's disease. It is known to selectively destroy dopaminergic neurons in the substantia nigra, which is the region of the brain that is affected in Parkinson's disease. 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide+ has also been used to study the transport of dopamine in the brain and to investigate the role of oxidative stress in neurodegeneration.
Propriétés
IUPAC Name |
1-methyl-4-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-5-12(6-10-13)11-14-7-3-2-4-8-14;;/h2-10H,11H2,1H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVMFDRBHPZPF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C[N+]2=CC=CC=C2.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2788476.png)
![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)


![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)
![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2788487.png)
![2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2788488.png)
![4-acetyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2788489.png)

![6-Azaspiro[2.6]nonane](/img/structure/B2788493.png)



![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)